4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, a pyridinyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one with acyl isothiocyanates, followed by intramolecular cyclization to form the desired product . The reaction conditions often include the use of solvents like acetone and reagents such as potassium thiocyanate and acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium Thiocyanate: Used in the initial synthesis steps.
Acid Chlorides: React with the amino group to form intermediate products.
Solvents: Acetone and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamothioyl]benzamide
- 3-amino-4,6-dimethylpyridin-2(1H)-one
Uniqueness
4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-bromo-N-(2,4-dimethyl-6-oxopyridin-1-yl)-1,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-7-5-8(2)18(10(19)6-7)16-13(20)12-11(14)9(3)17(4)15-12/h5-6H,1-4H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKVFKSRONWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=NN(C(=C2Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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